molecular formula C17H16FNO4S B6412923 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1261903-86-9

3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6412923
CAS No.: 1261903-86-9
M. Wt: 349.4 g/mol
InChI Key: WWOSTXVWHNCLKX-UHFFFAOYSA-N
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Description

3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 1261899-51-7) is a high-purity chemical compound with a molecular formula of C17H16FNO4S and a molecular weight of 349.38 g/mol . This biphenyl derivative is characterized by a carboxylic acid group, a fluorine substituent, and a pyrrolidin-1-ylsulfonyl moiety, a functional group known to be present in bioactive molecules. For instance, compounds featuring the (pyrrolidin-1-ylsulfonyl)biphenyl group have been identified in published research as high-affinity antagonists for the κ-opioid receptor (KOR), showing potential for the treatment of conditions like depression and addiction . This suggests that our product could serve as a valuable building block or intermediate in medicinal chemistry programs, particularly in the discovery and development of novel neuropharmacological agents. As a screening compound, it may also be used to probe biological pathways and identify new therapeutic targets. The compound is provided with associated GHS safety information and is intended for research purposes by qualified laboratory personnel . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-6-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-15-5-3-4-14(16(15)17(20)21)12-6-8-13(9-7-12)24(22,23)19-10-1-2-11-19/h3-9H,1-2,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOSTXVWHNCLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692353
Record name 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-86-9
Record name 3-Fluoro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalyst Selection

The biphenyl core is synthesized via Pd-catalyzed coupling between 2-fluoro-3-bromobenzoic acid methyl ester and 4-boronophenylsulfonylpyrrolidine . Optimal conditions, adapted from large-scale biphenyl syntheses, include:

ParameterValue
CatalystPd(OAc)₂ (0.25 mol%)
LigandN₂Phos (0.36 mol%)
BaseK₃PO₄ (2.0 equiv)
SolventToluene/water (1:1)
Temperature80°C
Time12 h

Under these conditions, the reaction achieves >85% conversion, with the ester group remaining intact. The surfactant TPGS-750-M enhances solubility in aqueous media, simplifying purification.

Substrate Scope and Limitations

Variations in boronic acid substituents significantly impact yield:

Boronic Acid SubstituentYield (%)
4-SO₂-pyrrolidinyl78
4-SO₂-morpholinyl65
4-SO₂-NMe₂52

Electron-deficient boronic acids (e.g., sulfonamides) exhibit reduced reactivity due to diminished nucleophilicity. Fluorine’s ortho/para-directing effects ensure coupling occurs exclusively at the 4'-position, avoiding regioisomeric byproducts.

Sulfonation and Sulfonamide Formation

Pd-Catalyzed Sulfonyl Chloride Synthesis

Post-coupling, the 4'-bromine is converted to a sulfonyl chloride using DABSO (DABCO·(SO₂)₂) and CuCl₂ under Pd catalysis:

Ar-Br+SO2+ClPd(OAc)₂, dppfAr-SO2Cl\text{Ar-Br} + \text{SO}2 + \text{Cl}^- \xrightarrow{\text{Pd(OAc)₂, dppf}} \text{Ar-SO}2\text{Cl}

Key parameters:

  • Catalyst : Pd(OAc)₂ (5 mol%) with dppf ligand (10 mol%)

  • Solvent : Dioxane

  • Temperature : 100°C

  • Time : 6 h

This method achieves 90% conversion, outperforming traditional chlorosulfonation in regioselectivity.

Pyrrolidine Coupling

The sulfonyl chloride intermediate reacts with pyrrolidine in pyridine to form the sulfonamide:

Ar-SO2Cl+C4H8NHpyridineAr-SO2C4H8N+HCl\text{Ar-SO}2\text{Cl} + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{pyridine}} \text{Ar-SO}2-\text{C}4\text{H}8\text{N} + \text{HCl}

Reaction monitoring via LC-MS confirms >95% conversion within 2 h at 25°C. Excess pyrrolidine (3.0 equiv) ensures complete consumption of the sulfonyl chloride.

Hydrolysis of Methyl Ester to Carboxylic Acid

Alkaline Hydrolysis

The methyl ester is hydrolyzed using NaOH in a THF/water mixture:

Ar-COOCH3+NaOHAr-COOH+CH3OH\text{Ar-COOCH}3 + \text{NaOH} \rightarrow \text{Ar-COOH} + \text{CH}3\text{OH}

ConditionValue
NaOH Concentration2.0 M
Temperature60°C
Time4 h
Yield92%

Prolonged heating (>6 h) leads to decarboxylation, reducing yield to 68%.

Acidic Hydrolysis Alternatives

While H₂SO₄ (1.0 M) achieves comparable yields (89%), it risks sulfonamide cleavage, particularly with electron-deficient aryl groups.

Optimization Challenges and Mitigation Strategies

Catalyst Deactivation

Pd catalysts are poisoned by sulfonamide byproducts. Adding tetrabutylammonium bromide (TBAB) as a phase-transfer agent reduces Pd aggregation, sustaining catalytic activity.

Purification Difficulties

Chromatographic separation of biphenyl intermediates is complicated by similar polarities. Recrystallization from ethyl acetate/n-hexane (1:3) affords >99% purity.

Alternative Synthetic Routes

Direct Sulfonation of Preformed Biphenyl

Chlorosulfonic acid-mediated sulfonation at 0°C installs the sulfonic acid group at the 4'-position (72% yield), but requires stringent temperature control to avoid polysulfonation.

Stille Coupling Approach

Using 2-fluoro-3-trimethylstannylbenzoic acid and 4-iodophenylsulfonamide with Pd(PPh₃)₄ achieves 70% yield but faces scalability issues due to tin toxicity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluoro group can be involved in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidinylsulfonyl group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Substituted biphenyl derivatives.

Scientific Research Applications

Chemical Synthesis

3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Suzuki Coupling : This reaction allows for the formation of biphenyl derivatives by coupling boronic acids with halogenated aromatic compounds.
  • Methylation : The introduction of methoxy groups can enhance the compound's reactivity and solubility.
  • Sulfonylation : The incorporation of sulfonyl groups can modify the compound's biological activity and interaction with target molecules.

Research indicates that this compound may exhibit significant biological activities, particularly in medicinal chemistry. Key areas of investigation include:

  • Anticancer Properties : Preliminary studies suggest that this compound demonstrates cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The mechanism of action involves modulation of signaling pathways related to cell proliferation and apoptosis.
    Cell LineIC50 (µM)Mechanism of Action
    HCT-11615Inhibition of cell proliferation
    HEP220Induction of apoptosis

Pharmacological Potential

The compound is being explored for its potential therapeutic effects, including:

  • Anti-inflammatory Activity : Investigations into its ability to inhibit pro-inflammatory cytokines suggest potential use in treating inflammatory diseases.
  • Enzyme Inhibition : The interaction with specific enzymes may lead to novel treatments for various conditions by affecting metabolic pathways.

Material Science

In industrial applications, this compound can be utilized in the development of advanced materials. Its unique structural features allow for:

  • Polymer Development : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
  • Nanomaterials : Its chemical properties make it suitable for use in nanotechnology applications, potentially leading to innovations in electronics and materials engineering.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 15 µM against HCT-116 cells. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a research project by Johnson et al. (2024), the anti-inflammatory effects of this compound were assessed using an in vivo model of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance binding affinity and selectivity, while the pyrrolidinylsulfonyl group can improve solubility and metabolic stability.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s pyrrolidine sulfonyl group distinguishes it from simpler analogs like 2',4'-difluoro-biphenyl-4-carboxylic acid and complex hybrids like ARC38 . This group may confer unique solubility or target-binding profiles.

Physicochemical Properties

Solubility and Polarity:

  • The pyrrolidine sulfonyl group in the target compound likely enhances water solubility compared to non-sulfonylated analogs (e.g., 2',4'-difluoro-biphenyl-4-carboxylic acid ).

Electronic Effects:

  • The sulfonyl group in the target compound is a strong electron-withdrawing group, which may polarize the biphenyl system and influence binding interactions.

Biological Activity

3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a biphenyl core, a carboxylic acid group, and a pyrrolidine sulfonamide moiety, suggest significant pharmacological potential. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO4S, with a molecular weight of approximately 349.37 g/mol. The compound features:

  • Biphenyl structure : Enhances interaction with biological targets.
  • Fluorine atom : Modifies electronic properties and enhances binding affinity.
  • Pyrrolidine sulfonamide : Increases solubility and stability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It acts as an inhibitor of Bcl-2-like protein 1 (Bcl-xL), which is crucial in regulating apoptosis. By inhibiting this protein, the compound promotes apoptosis in cancer cells while sparing normal cells, making it a candidate for cancer therapy .

The mechanism of action primarily involves:

  • Inhibition of anti-apoptotic proteins : The compound binds to Bcl-xL, preventing it from blocking the release of cytochrome c from mitochondria, thus triggering the apoptotic pathway .
  • Cell cycle arrest : Studies suggest that treatment with this compound leads to cell cycle arrest in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:

  • HCT116 (Colorectal Carcinoma) : Showed significant cytotoxicity with an IC50 value indicating effective dose levels for inhibition .
  • HEP2 (Epidermoid Carcinoma) : Similar results were observed with notable apoptosis induction .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity:

ModificationEffect on Activity
Addition of FluorineIncreased binding affinity to target proteins
Alteration of Sulfonamide GroupEnhanced solubility and stability in biological systems

Comparative Studies

Comparative studies with similar compounds have highlighted the unique efficacy of this compound:

  • Compared to other biphenyl derivatives : This compound exhibited superior anticancer properties due to its specific interaction with apoptotic regulators .

Q & A

Q. What are the key synthetic strategies for preparing 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid?

The synthesis typically involves:

  • Suzuki-Miyaura coupling to construct the biphenyl core, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–110°C) .
  • Sulfonylation of the pyrrolidine moiety with a fluorinated aryl sulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) to introduce the sulfonyl group .
  • Carboxylic acid activation via ester hydrolysis using NaOH/EtOH or LiOH/THF, followed by acidification . Yields are highly dependent on purification methods (e.g., column chromatography, recrystallization).

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry and purity. For example, fluorine substituents exhibit distinct ¹⁹F NMR shifts between -110 to -120 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₅FNO₄S: 360.0754) .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects .
  • HPLC-PDA : For purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

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